Rizatriptan-d6 Benzoate

Übersicht

Beschreibung

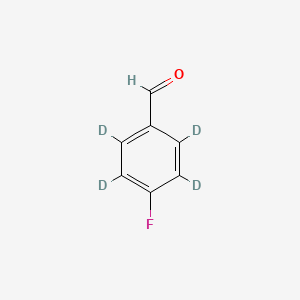

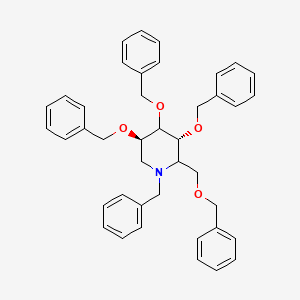

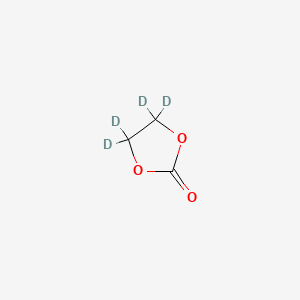

Rizatriptan-d6 Benzoate is the deuterium labeled version of Rizatriptan Benzoate . Rizatriptan is a headache medicine that narrows the blood vessels around the brain. It also reduces substances in the body that can trigger headache pain, nausea, sensitivity to light and sound, and other migraine symptoms . It is used to treat migraine headaches .

Synthesis Analysis

In the synthesis of Rizatriptan Benzoate in bulk, various impurities are formed. The process involves the preparation of hydrazone impurity .Molecular Structure Analysis

The molecular formula of Rizatriptan-d6 Benzoate is C22H25N5O2 . The chemical name is N,N-Dimethyl-5-(1H-1,2,4-triazol-1-yl-methyl)-1H-indole-3-ethanamine monobenzoate .Chemical Reactions Analysis

Rizatriptan-d6 Benzoate is intended for use as an internal standard for the quantification of Rizatriptan by GC- or LC-MS .Physical And Chemical Properties Analysis

The molecular weight of Rizatriptan-d6 Benzoate is 397.5 g/mol . It is a solid substance .Wissenschaftliche Forschungsanwendungen

Migraine Relief via Oral Fast Dissolving Films

Rizatriptan-d6 Benzoate: is utilized in the development of oral fast dissolving films (ODFs) for migraine relief . These films are designed to disintegrate quickly in the oral cavity, providing rapid onset of action. The research focuses on optimizing the formulation using polymers like maltodextrin and pullulan, and a plasticizer such as propylene glycol. The goal is to create a stable, effective delivery system that minimizes adverse effects and improves patient compliance .

Orally Disintegrating Tablets for Acute Migraine Attacks

Another application is the formulation of orally disintegrating tablets (ODTs) of Rizatriptan-d6 Benzoate . These tablets are engineered to disperse swiftly in the mouth without the need for water, offering quick pain relief for migraine sufferers. The research explores various superdisintegrants and compression methods to achieve the desired rapid disintegration and high bioavailability .

Pharmacokinetic Studies

Rizatriptan-d6 Benzoate is also used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profiles . These studies help in determining the optimal dosing regimens and understanding the drug’s behavior in the human body.

Taste Masking in Drug Formulation

The development of ODTs often requires taste masking to improve patient acceptability . Rizatriptan-d6 Benzoate’s bitter taste can be inhibited using various techniques, ensuring that patients can take their medication without discomfort .

Analytical Method Development

Rizatriptan-d6 Benzoate is used in the development of analytical methods for drug quantification . UV spectrophotometry is one such method where the drug’s absorbance is measured to determine its concentration in the formulation. This is crucial for ensuring dosage accuracy and uniformity .

Drug Delivery System Optimization

Research on Rizatriptan-d6 Benzoate includes optimizing drug delivery systems to enhance therapeutic efficacy . This involves studying various formulation parameters and their impact on the drug’s release profile, stability, and patient compliance .

Safety And Hazards

Rizatriptan-d6 Benzoate should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

benzoic acid;2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]-N,N-bis(trideuteriomethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5.C7H6O2/c1-19(2)6-5-13-8-17-15-4-3-12(7-14(13)15)9-20-11-16-10-18-20;8-7(9)6-4-2-1-3-5-6/h3-4,7-8,10-11,17H,5-6,9H2,1-2H3;1-5H,(H,8,9)/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPRXYLQNJJVCMZ-TXHXQZCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3.C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3)C([2H])([2H])[2H].C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676134 | |

| Record name | Benzoic acid--N,N-bis[(~2~H_3_)methyl]-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rizatriptan-d6 Benzoate | |

CAS RN |

1216984-85-8 | |

| Record name | Benzoic acid--N,N-bis[(~2~H_3_)methyl]-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl (2S)-1-[(3S)-3-{[(benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutyl]azetidine-2-carboxylate](/img/structure/B562752.png)

![Tellurium, tetrakis[bis(2-methylpropyl)carbamodithioato-kappaS,kappaS']-](/img/structure/B562755.png)

![Ethyl 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzene Sulfonamide Carbamate](/img/structure/B562759.png)